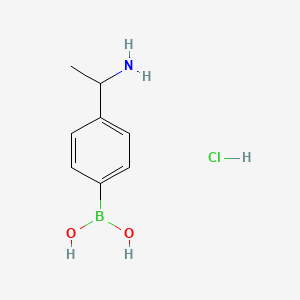
Acide 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoïque
Vue d'ensemble
Description
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a member of the pyrazole family of compounds and is known for its unique chemical properties that make it a valuable tool in scientific research.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les composés portant un pyrazole, tels que « Acide 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoïque », sont reconnus pour leurs effets pharmacologiques, notamment leurs puissantes activités antileishmaniennes et antimalariques. Ces composés peuvent être synthétisés et leurs structures vérifiées à l'aide de techniques telles que l'IRTF et la RMN, ce qui suggère leur application potentielle dans le développement de nouveaux traitements contre la leishmaniose et le paludisme .
Synthèse de composés biphényliques
Le groupe trifluorométhyle du composé peut jouer un rôle crucial dans la synthèse de composés biphényliques par des réactions de couplage de Suzuki-Miyaura. Ce processus est important pour la fabrication de dérivés biphényliques utilisés dans divers produits pharmaceutiques et matériaux organiques .
Études d'amarrage moléculaire
Les études d'amarrage moléculaire sont essentielles pour comprendre l'interaction entre un candidat médicament et sa protéine cible. “this compound” pourrait être utilisé dans de telles études pour prédire son affinité de liaison et son activité, ce qui est essentiel pour la conception et la découverte de médicaments .
Analyse de la structure cristalline
L'analyse de la structure cristalline des trifluorométhylpyridines apparentées fournit des informations sur l'arrangement moléculaire et la stabilité de ces composés. Ces connaissances peuvent être appliquées à « this compound » pour son utilisation potentielle en science des matériaux et en ingénierie .
Mécanisme D'action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have potent inhibitory activities against various cell lines .
Analyse Biochimique
Biochemical Properties
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases. The trifluoromethyl groups enhance its binding affinity to enzyme active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access . Additionally, the pyrazole ring structure allows for interactions with proteins involved in signal transduction pathways, further influencing cellular processes .
Cellular Effects
The effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound has been found to modulate cell signaling pathways, particularly those involving kinases and phosphatases. By interacting with these signaling molecules, it can alter gene expression and cellular metabolism. For example, in certain cancer cell lines, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid has been shown to downregulate the expression of oncogenes, leading to reduced cell proliferation . Furthermore, it can influence cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance its binding affinity, allowing it to effectively inhibit or activate target enzymes. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events . Additionally, 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid has been associated with changes in cell morphology and function, including alterations in cell cycle progression and apoptosis . In in vivo studies, the compound’s stability and degradation profile can influence its long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid in animal models vary with different dosages. At lower doses, this compound has been found to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level. For instance, in rodent models, doses above a certain threshold have been associated with adverse effects on liver and kidney function .
Metabolic Pathways
2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, it can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, facilitating its accumulation in specific cellular compartments . Additionally, it can bind to serum proteins, influencing its distribution within the bloodstream and tissues . The localization and accumulation of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and modulate gene expression . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes . The precise localization of 2,3,5-Trifluoro-4-(1H-pyrazol-1-yl)benzoic acid is essential for its biochemical effects and overall cellular impact.
Propriétés
IUPAC Name |
2,3,5-trifluoro-4-pyrazol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-6-4-5(10(16)17)7(12)8(13)9(6)15-3-1-2-14-15/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFAGMFTYSQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















